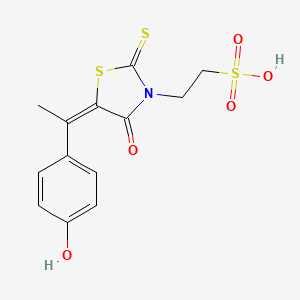
(E)-2-(5-(1-(4-羟基苯基)亚乙基)-4-氧代-2-硫代硫代唑烷-3-基)乙烷磺酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H13NO5S3 and its molecular weight is 359.43. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光化学传感器
描述: 荧光化学传感器在检测具有环境和生物学意义的物质方面起着至关重要的作用。这些传感器可以根据其荧光特性选择性地感知特定分子。
应用于(E)-2-(5-(1-(4-羟基苯基)亚乙基)-4-氧代-2-硫代硫代唑烷-3-基)乙烷磺酸
- 使用1,3,5-TPB开发了各种传感器类型,包括:
药物化学
描述: 我们的化合物所属的色满-4-酮骨架是药物化学中的重要结构单元。它是各种生物活性化合物的组成部分。
应用于(E)-2-(5-(1-(4-羟基苯基)亚乙基)-4-氧代-2-硫代硫代唑烷-3-基)乙烷磺酸
生物活性
The compound (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid represents a novel thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure
This compound consists of a thiazolidinone core with an ethylidene substituent linked to a 4-hydroxyphenyl group, along with a sulfonic acid moiety. The structural features suggest potential interactions with various biological targets, which may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing the efficacy of standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Related Thiazolidinones
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 5d | 37.9 - 113.8 | 57.8 - 118.3 | Staphylococcus aureus |
| Compound 5g | Varies | Varies | E. coli |
| Compound 5k | Varies | Varies | Pseudomonas aeruginosa |
The best antibacterial activity was observed for compound 5d , which demonstrated minimal inhibitory concentrations (MIC) indicating its potential as an effective antimicrobial agent .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . For example, some derivatives have been reported to activate specific apoptotic pathways leading to cell death in tumor cells.
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|---|
| Compound II | MDA-MB-231 (Breast) | 1.57 | 13.3 |
| Compound III | SW-620 (Colon Cancer) | <0.01 | <0.02 |
These findings suggest that the presence of specific substituents on the thiazolidinone ring significantly influences the anticancer efficacy of these compounds .
The mechanism by which (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid exerts its biological effects likely involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : By activating caspase pathways or other apoptotic mechanisms, it can lead to programmed cell death in cancer cells.
- Antimicrobial Action : The sulfonic acid moiety may enhance solubility and facilitate interaction with microbial membranes, disrupting their integrity.
Case Studies
Several studies have explored the biological activity of thiazolidinones similar to the target compound:
- A study on a series of thiazolidinone derivatives revealed significant anticancer activity against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Another investigation demonstrated that specific thiazolidinones exhibited promising antibacterial activity against resistant strains, indicating their potential application in treating infections caused by multidrug-resistant bacteria .
属性
IUPAC Name |
2-[(5E)-5-[1-(4-hydroxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S3/c1-8(9-2-4-10(15)5-3-9)11-12(16)14(13(20)21-11)6-7-22(17,18)19/h2-5,15H,6-7H2,1H3,(H,17,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDLRBFPXDDMJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














